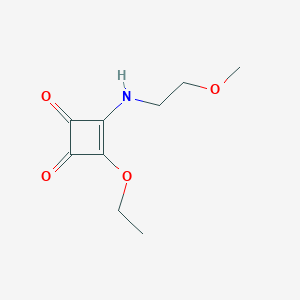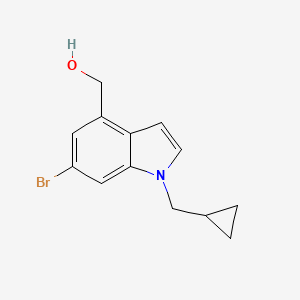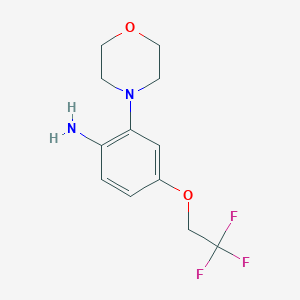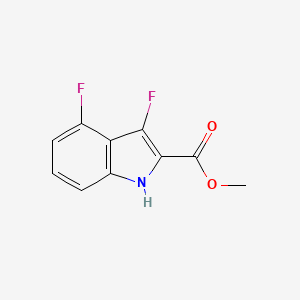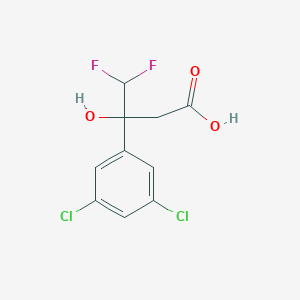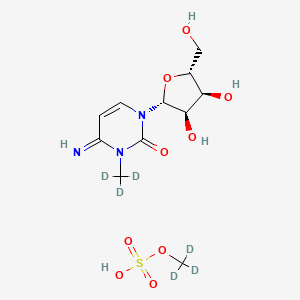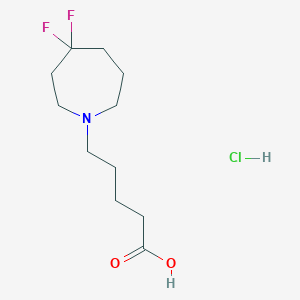
5-(4,4-Difluoroazepan-1-yl)-pentanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4,4-Difluoroazepan-1-yl)-pentanoic acid hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a difluoroazepane ring, which imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4-Difluoroazepan-1-yl)-pentanoic acid hydrochloride typically involves the introduction of the difluoroazepane moiety into a pentanoic acid backbone. One common method involves the reaction of 4,4-difluoroazepane with a pentanoic acid derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4,4-Difluoroazepan-1-yl)-pentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The difluoroazepane ring can participate in substitution reactions, where one or more fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
5-(4,4-Difluoroazepan-1-yl)-pentanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(4,4-Difluoroazepan-1-yl)-pentanoic acid hydrochloride involves its interaction with specific molecular targets, such as sodium channels. The compound can inhibit the activity of these channels, which plays a role in its potential analgesic effects. The inhibition of sodium channels can prevent the transmission of pain signals, making it a candidate for pain management .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide: Another compound with a difluoroazepane ring, used as a sodium channel inhibitor.
2-(4,4-Difluoroazepan-1-yl)acetic acid: Shares the difluoroazepane moiety and has similar chemical properties.
Uniqueness
5-(4,4-Difluoroazepan-1-yl)-pentanoic acid hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H20ClF2NO2 |
|---|---|
Poids moléculaire |
271.73 g/mol |
Nom IUPAC |
5-(4,4-difluoroazepan-1-yl)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C11H19F2NO2.ClH/c12-11(13)5-3-8-14(9-6-11)7-2-1-4-10(15)16;/h1-9H2,(H,15,16);1H |
Clé InChI |
LSESYVTVWIZDCX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCN(C1)CCCCC(=O)O)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate](/img/structure/B13721971.png)
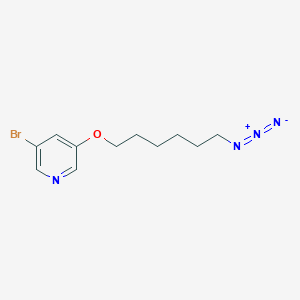
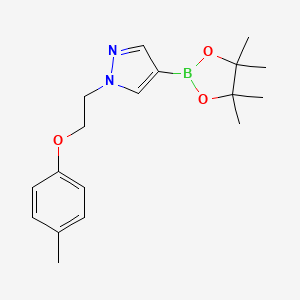
![Methyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13721989.png)
![N,N-Dimethyl-3-(propane-2-sulfonylamino)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721995.png)
![Ethyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13722003.png)
